



Application Notes and Protocols: FBPase-1 Inhibitor-1 Treatment in Primary Hepatocytes

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Compound of Interest		
Compound Name:	FBPase-1 inhibitor-1	
Cat. No.:	B1662983	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, primarily expressed in the liver and kidneys.[1][2] It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[3] By inhibiting FBPase-1, the rate of hepatic glucose production can be reduced, making it a key therapeutic target for managing type 2 diabetes.[4][5] FBPase-1 inhibitors work by targeting the enzyme's activity, often through allosteric regulation.[3][4] Beyond its enzymatic role, FBPase-1 also has non-enzymatic functions, including the regulation of the AKT signaling pathway, which is crucial for insulin responsiveness.[2][6]

These application notes provide detailed protocols for treating primary hepatocytes with a representative FBPase-1 inhibitor, assessing its impact on gluconeogenesis, cell viability, and key signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of various FBPase-1 inhibitors on primary hepatocytes and related models.

Table 1: Inhibition of Gluconeogenesis in Primary Rat Hepatocytes by FBPase-1 Inhibitor MB06322 (CS-917) and its Active Form MB05032.[4]



Compound	Gluconeogenic Substrate(s)	IC50 (μM)
MB06322	Lactate/Pyruvate	1.47 ± 0.32
MB05032	Lactate/Pyruvate	7.8 ± 0.00
MB06322	Alanine	1.39 ± 0.06
MB06322	Glycerol	1.8 ± 0.04
MB06322	Physiological Mix	1.31 ± 0.28

Table 2: Effect of Fluoroquinolones on Gluconeogenesis in Primary Monkey Hepatocytes.[3]

Compound	Effective Concentration for Gluconeogenesis Suppression
Moxifloxacin	≥ 100 µM
Gatifloxacin	≥ 100 µM

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes

This protocol is adapted from established methods for isolating primary hepatocytes.[7]

Materials:

- 8-week-old C57BL/6J mouse
- Pre-perfusion buffer: 140 mmol/L NaCl, 6 mmol/L KCl, 10 mmol/L HEPES, 0.2 mmol/L EGTA, pH 7.4
- Collagenase-containing buffer: 66.7 mmol/L NaCl, 6.7 mmol/L KCl, 5 mmol/L HEPES, 0.48 mmol/L CaCl₂, 0.8 mg/ml type-IV collagenase, pH 7.4



- Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
- · Collagen-coated culture plates

Procedure:

- Anesthetize the mouse according to approved institutional protocols.
- Perfuse the liver via the hepatic portal vein, first with pre-perfusion buffer at a rate of 7 ml/min for 5 minutes to flush out the blood.
- Switch to the collagenase-containing buffer and perfuse for 5 minutes to digest the liver matrix.
- Excise the digested liver and gently mince it in culture medium to release the hepatocytes.
- Filter the cell suspension through a cell strainer (e.g., 70 μm) to remove undigested tissue.
- Centrifuge the hepatocytes at a low speed (e.g., 50 x g for 3 minutes) and wash the pellet with culture medium.
- Resuspend the cells in culture medium and determine cell viability and concentration using a trypan blue exclusion assay.
- Seed the viable hepatocytes on collagen-coated plates at the desired density.

Protocol 2: Glucose Production Assay in Primary Hepatocytes

This protocol allows for the measurement of gluconeogenesis in primary hepatocytes treated with an FBPase-1 inhibitor.[1][8]

Materials:

- Primary hepatocytes cultured in collagen-coated plates
- FBPase-1 inhibitor stock solution (e.g., MB06322 in DMSO)



- Glucose-free DMEM containing gluconeogenic substrates (e.g., 10 mM sodium lactate and 1 mM sodium pyruvate)
- cAMP (10 μM) and dexamethasone (50 nM) to stimulate gluconeogenesis
- Glucose oxidase assay kit
- LDH assay kit (for cytotoxicity assessment)

Procedure:

- Culture primary hepatocytes to form a confluent monolayer.
- Wash the cells with PBS and incubate in glucose-free DMEM for a starvation period (e.g., 6 hours).[1]
- After starvation, replace the medium with fresh glucose-free DMEM containing the gluconeogenic substrates.
- Add the FBPase-1 inhibitor at various concentrations to the respective wells. Include a
 vehicle control (e.g., DMSO).
- Add cAMP and dexamethasone to all wells (except for a negative control) to induce gluconeogenesis.
- Incubate the plates for a defined period (e.g., 4-16 hours).[1][3]
- Collect the culture media from each well.
- Measure the glucose concentration in the collected media using a glucose oxidase assay kit according to the manufacturer's instructions.
- Measure LDH activity in the media to assess any cytotoxic effects of the treatment.[8]
- Normalize the glucose production to the total protein content of the cells in each well.

Protocol 3: Cytotoxicity Assay



This protocol assesses the viability of primary hepatocytes following treatment with an FBPase-1 inhibitor using a luminescent cell viability assay.[1]

Materials:

- Primary hepatocytes cultured in opaque-walled multi-well plates (e.g., 96-well).
- FBPase-1 inhibitor stock solution.
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
- Luminometer.

Procedure:

- Seed hepatocytes in an opaque-walled 96-well plate and allow them to attach overnight.
- Treat the cells with a range of concentrations of the FBPase-1 inhibitor for the desired duration (e.g., 24-48 hours). Include vehicle-treated and untreated controls.
- Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Express the results as a percentage of the viability of the vehicle-treated control cells.

Protocol 4: Western Blot for AKT Phosphorylation

This protocol is for determining the effect of FBPase-1 inhibition on the AKT signaling pathway. [2][8]



Materials:

- Primary hepatocytes.
- FBPase-1 inhibitor.
- Insulin (for stimulating the AKT pathway).
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- BCA protein assay kit.
- SDS-PAGE gels and electrophoresis equipment.
- PVDF membrane and transfer apparatus.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (or other loading control).
- · HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- · Imaging system.

Procedure:

- Culture primary hepatocytes and treat with the FBPase-1 inhibitor for the desired time.
- Optionally, stimulate the cells with insulin (e.g., 100 nM for 15 minutes) to induce AKT phosphorylation.[8]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.



- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system.
- Strip the membrane and re-probe for total Akt and a loading control to ensure equal protein loading.

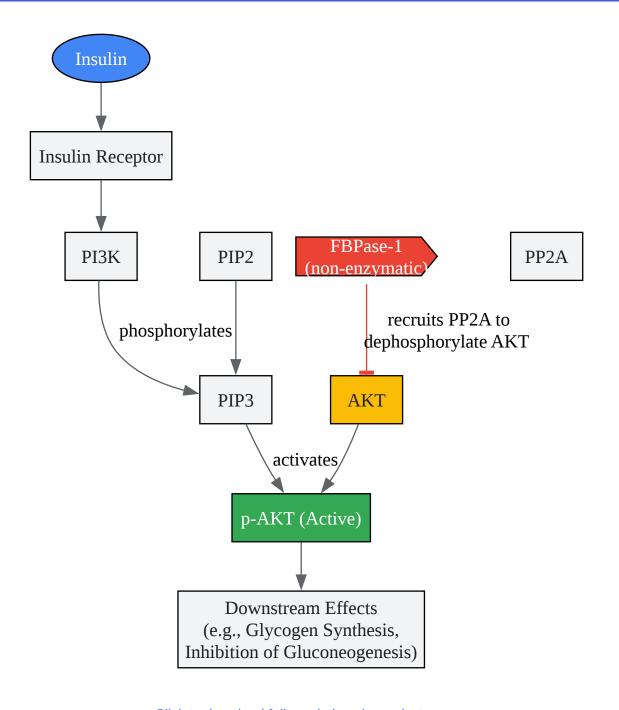
Visualizations



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Caption: FBPase-1 role in hepatic gluconeogenesis.

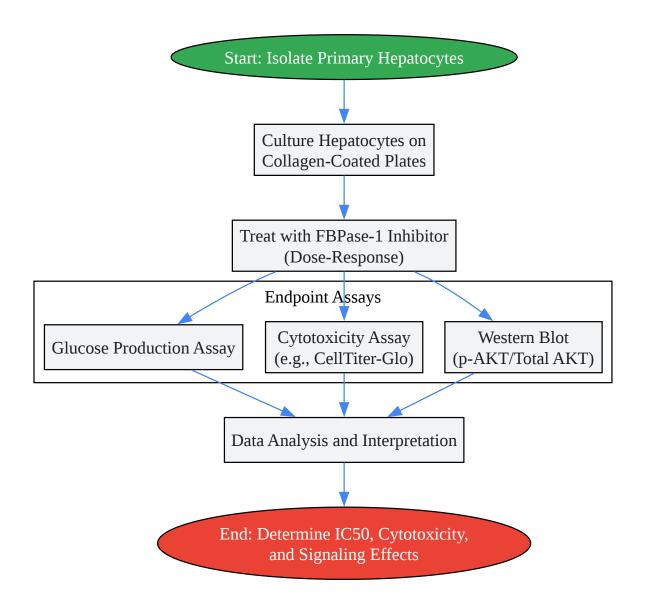




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Caption: Non-enzymatic regulation of AKT by FBPase-1.





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Caption: Workflow for testing FBPase-1 inhibitors.

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